REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([CH3:9])[CH:5]=[CH:4][C:3]=1[F:10].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=[O:12].[K+].[K+].S(=O)(=O)(O)O.[OH2:27]>C(O)(=O)C>[Cl:8][C:7]1[C:2]([Cl:1])=[C:3]([F:10])[CH:4]=[CH:5][C:6]=1[C:9]([OH:12])=[O:27] |f:1.2.3|
|
Name
|
|
Quantity
|
0.09 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1Cl)C)F
|
Name
|
|
Quantity
|
0.284 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the green solid thus obtained
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with cold water
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.27 mmol | |
AMOUNT: MASS | 0.056 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |